3-(2-Iodophenyl)-1-methyl-1H-pyrazol-5-amine
Description
3-(2-Iodophenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1137457-74-9) is a pyrazole derivative featuring a methyl group at the 1-position and a 2-iodophenyl substituent at the 3-position of the pyrazole ring. Its molecular formula is C₉H₈IN₃, with a monoisotopic mass of 309.98 g/mol.
Properties
Molecular Formula |
C10H10IN3 |
|---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
5-(2-iodophenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H10IN3/c1-14-10(12)6-9(13-14)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3 |
InChI Key |
OUBUOPHYRIWPSX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2I)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodoaniline and acetylacetone.
Formation of Intermediate: The first step involves the reaction of 2-iodoaniline with acetylacetone in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the pyrazole ring. This step is usually carried out under reflux conditions in an appropriate solvent like ethanol.
Amination: The final step involves the introduction of the amine group at the 5-position of the pyrazole ring. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Iodophenyl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, nucleophiles, and electrophiles. Conditions may involve the use of catalysts such as palladium or copper.
Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, or sodium borohydride can be used.
Coupling Reactions: Catalysts like palladium on carbon (Pd/C) and bases such as potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the iodine atom.
Oxidation and Reduction: Products include oxides or reduced forms of the compound.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
3-(2-Iodophenyl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interaction with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(2-Iodophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Properties
Table 1: Key Structural and Electronic Differences
Key Observations :
- Iodine vs.
- Substituent Position : The ortho-iodine in the target compound may induce steric hindrance, whereas meta-iodine in 3-(3-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine allows for distinct binding modes in biological targets .
- Electron Effects : Trifluoromethyl groups () withdraw electron density, contrasting with iodine’s mild electron-donating resonance effects, which could modulate reactivity in nucleophilic substitution or cross-coupling reactions.
Insights :
- Reductive amination (e.g., NaBH₄ reduction of imines) is a common strategy for N-alkylated pyrazoles (). For the target compound, analogous methods using 2-iodobenzaldehyde could be hypothesized, though iodine’s bulk may necessitate longer reaction times or elevated temperatures.
- Solvent-free conditions () improve atom economy, while MgSO₄ as a drying agent () simplifies purification.
Structural and Crystallographic Considerations
- Hydrogen Bonding: highlights the role of hydrogen bonding in crystal packing.
- Software for Analysis : Tools like SHELX () and WinGX () are critical for resolving structural features, particularly for heavy-atom-containing compounds like iodinated pyrazoles.
Biological Activity
3-(2-Iodophenyl)-1-methyl-1H-pyrazol-5-amine is a halogenated pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of iodine in its structure may enhance its reactivity and biological interactions, making it a candidate for various therapeutic applications, particularly in anti-inflammatory and anticancer research.
- Molecular Formula : C10H10N4I
- Molecular Weight : Approximately 300.12 g/mol
- Structure : The compound features a pyrazole ring substituted with a 2-iodophenyl group and a methyl group at the 1-position, which influences its biological properties.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR.
A study demonstrated that certain pyrazole derivatives effectively inhibited tumor growth in vitro and in vivo, suggesting their potential as antitumor agents . The structural modifications, including halogenation, can lead to enhanced potency against specific cancer types.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.
In comparative studies, this compound showed promising results with IC50 values indicating effective inhibition of COX enzymes, which correlates with reduced inflammatory markers in experimental models . These findings suggest that this compound could be developed further for treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been explored extensively. Preliminary studies indicate that compounds similar to this compound exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics:
| Substituent | Effect on Activity |
|---|---|
| Iodine (I) | Enhances reactivity and binding affinity |
| Methyl (CH₃) | Modulates lipophilicity and solubility |
| Pyrazole Ring | Provides a pharmacophore for enzyme interaction |
Case Studies
- Antitumor Efficacy : A recent study evaluated the antitumor effects of several pyrazole derivatives, including this compound, against breast cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics .
- Inflammatory Models : In animal models of inflammation, the compound demonstrated significant reduction in paw edema and inflammatory cytokines when compared to control groups treated with standard anti-inflammatory drugs like diclofenac .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
